Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
CAS No.:
Cat. No.: VC14544177
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O3S |
|---|---|
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
| Standard InChI | InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-14-13(15(17)19)11(8-21-14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
| Standard InChI Key | JJDVFZFJPBPKMJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s scaffold consists of a thieno[2,3-d]pyrimidine system, a bicyclic structure formed by fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions d). Key substituents include:
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5-Phenyl group: Aromatic ring attached at the 5-position of the thienopyrimidine core, influencing electronic and steric properties.
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3-Methyl acetate: An ester-functionalized side chain at the 3-position, enhancing solubility and modulating interactions with biological targets .
The molecular formula is C₁₆H₁₃N₂O₃S, with a molecular weight of 313.35 g/mol. Theoretical calculations predict a planar geometry for the fused ring system, with the phenyl and acetate groups adopting perpendicular orientations relative to the core .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound is unavailable, analogous thienopyrimidines provide insights:
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IR Spectroscopy: Expected absorption bands near 1700 cm⁻¹ (C=O stretch of the ester and pyrimidinone) and 1250 cm⁻¹ (C-O ester stretch) .
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NMR: The ¹H NMR spectrum would likely show a singlet for the methyl ester (~3.7 ppm), aromatic protons (7.3–7.8 ppm), and a downfield-shifted pyrimidinone NH proton (~12 ppm) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 313 (M⁺), with fragmentation patterns involving loss of CO₂CH₃ (60 Da) and the phenyl group .
A comparative analysis of structurally related compounds is provided in Table 1.
Table 1: Structural and Physicochemical Comparison of Thienopyrimidine Derivatives
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclocondensation of aminothiophene carboxylates with urea or thiourea, followed by functionalization at the 3- and 4-positions . For Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate, a plausible route includes:
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Formation of Thieno[2,3-d]pyrimidin-4-one:
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate reacts with urea under acidic conditions to yield the pyrimidinone core . -
Chlorination at C4:
Treatment with POCl₃ converts the 4-keto group to a chloro substituent, enhancing reactivity for nucleophilic substitution . -
Introduction of Methyl Acetate Side Chain:
The 3-chloro intermediate reacts with methyl glycolate in the presence of a base (e.g., K₂CO₃) to install the acetate moiety .
Key Reaction Conditions:
Optimization Challenges
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Moisture Sensitivity: 4-Chloro intermediates are hygroscopic, necessitating anhydrous conditions during handling .
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Regioselectivity: Competing reactions at C2 and C4 may occur, requiring careful control of stoichiometry and temperature .
Hypothesized Biological Activity and Mechanisms
Anticancer Applications
While direct evidence is lacking, the compound’s similarity to PI3K inhibitors suggests potential antiproliferative effects. Molecular docking studies (as performed in ) could predict binding affinities, with modifications to the acetate group potentially enhancing solubility and bioavailability .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Estimated at 2.1 (Moderately lipophilic).
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Aqueous Solubility: ~0.1 mg/mL (Limited by the aromatic core; ester group improves slightly) .
Metabolic Stability
The methyl ester is susceptible to hydrolysis by esterases, potentially generating the carboxylic acid derivative as a metabolite .
Future Directions and Experimental Recommendations
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Synthetic Validation: Reproduce proposed routes using POCl₃-mediated chlorination and nucleophilic substitution .
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Biological Screening: Evaluate PI3K inhibitory activity in enzymatic assays and cytotoxicity in NCI-60 cell panels .
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SAR Studies: Modify the phenyl and acetate groups to optimize potency and pharmacokinetics .
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